1-(1-萘甲基)-1H-苯并咪唑-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

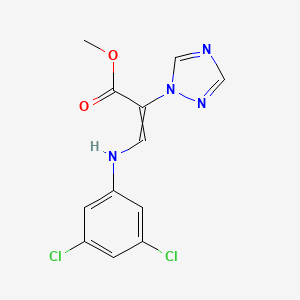

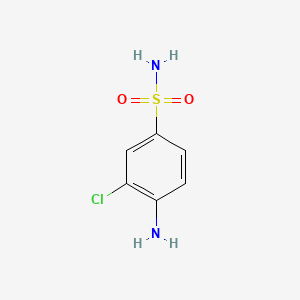

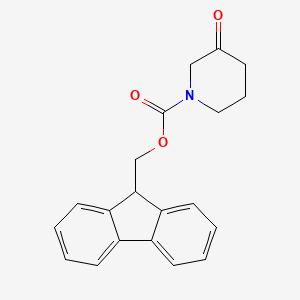

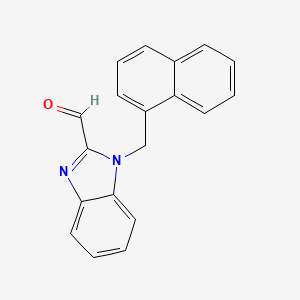

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde (also known as NMB) is a compound composed of a benzimidazole and a naphthylmethyl group. It is a heterocyclic aromatic compound which has been studied for a variety of scientific research applications. NMB is a useful synthetic intermediate in the preparation of many organic compounds and has been the subject of numerous studies because of its unique properties and potential applications.

科学研究应用

荧光探针和材料

苯并咪唑衍生物已被合成用于荧光材料中。例如,1-乙烯基吡咯-苯并咪唑集合体的合成证明了它们作为强荧光材料的潜力,覆盖了蓝色区域,这在基于荧光的应用中具有实际意义 (Trofimov 等人,2009)。此类化合物在创造用于生物成像或材料科学的荧光探针方面可能很有价值。

DNA 结合和抗癌活性

已合成新的基于苯并咪唑的席夫碱铜(II) 配合物,并显示出通过嵌入模式有效地与 DNA 结合,表明它们在开发抗癌疗法中的潜力。这些配合物对各种人类癌细胞系显示出显着的体外细胞毒性作用,突出了它们在药物化学和药物开发中的应用 (Paul 等人,2015)。

有机合成与催化

苯并咪唑衍生物已用于有机合成,证明了这些化合物在催化化学反应中的多功能性。通过铑催化的级联反应合成萘[1',2':4,5]咪唑并[1,2-a]吡啶展示了苯并咪唑衍生物在促进复杂化学转化中的作用,这对于开发新药和新材料至关重要 (Li 等人,2020)。

化学传感器

苯并咪唑衍生物因其良好的电学和结构特性而被用于化学传感器的开发。例如,衍生自 2-羟基萘-1-甲醛及其金属配合物的席夫碱已显示出在创建荧光化学传感器方面的潜力。这些传感器可以检测各种分析物,展示了在环境监测、诊断和法医学中的应用 (Maher,2018)。

抗菌和抗癌剂

已合成具有抗菌和抗癌特性的苯并咪唑衍生物,表明它们在开发新的治疗剂中的潜在用途。对合成的化合物针对革兰氏阳性菌株和各种癌细胞系进行的评估强调了这些化合物在解决微生物耐药性和癌症治疗挑战中的重要性 (Salahuddin 等人,2014)。

作用机制

Target of Action

The primary target of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde, also known as 1-(1-Naphthylmethyl)-piperazine (NMP), is the efflux pump in bacteria . Efflux pumps are proteins that extrude harmful substances out of cells, and they play a crucial role in multi-drug resistance (MDR) in bacteria .

Mode of Action

NMP acts as an efflux pump inhibitor (EPI). It interacts with the efflux pump, inhibiting its function and thereby preventing the expulsion of antibiotics from the bacterial cell . This inhibition can help overcome MDR, making the bacteria more susceptible to antibiotic treatment .

Biochemical Pathways

The inhibition of efflux pumps by NMP affects several biochemical pathways. It disrupts the normal function of the efflux pump, leading to an accumulation of antibiotics inside the bacterial cell . This can enhance the effectiveness of antibiotics and reduce the development of antibiotic resistance .

Pharmacokinetics

It has been shown that nmp, when conjugated to tobramycin, can decrease the electrical component of proton motive forces (pmfs), thereby improving their properties as an adjuvant when combined with tetracycline .

Result of Action

The inhibition of efflux pumps by NMP leads to several molecular and cellular effects. It causes membrane destabilization in bacteria, affecting both the outer and inner membranes . This early membrane disruption leads to destabilization of the inner membrane potential, impairing ATP production and consequently resulting in efflux pump inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NMP. For instance, the presence of other antibiotics can enhance the effectiveness of NMP. The overexpression of efflux pumps in certain bacterial strains can also affect the inhibitory activity of NMP

生化分析

Biochemical Properties

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with efflux pumps in bacterial cells, inhibiting their function and thereby enhancing the efficacy of antimicrobial agents . Additionally, it may interact with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde on cellular processes are diverse and significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to destabilize bacterial cell membranes, leading to altered membrane potential and impaired ATP production . This disruption can result in changes to cellular metabolism and reduced biofilm formation, highlighting its potential as an antimicrobial agent.

Molecular Mechanism

At the molecular level, 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the inhibition of efflux pumps in bacterial cells, which are responsible for expelling antimicrobial agents and contributing to multidrug resistance . By binding to these efflux pumps, the compound impairs their function, allowing antimicrobial agents to remain inside the cells and exert their effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde in laboratory settings are crucial for understanding its stability and long-term impacts. Studies have shown that this compound can cause immediate changes in bacterial cell membrane integrity within minutes of exposure . Over time, these effects can lead to significant alterations in cellular function and viability. The stability of the compound in various conditions, including its degradation products, also plays a role in its overall efficacy and safety.

Dosage Effects in Animal Models

In animal models, the effects of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of antimicrobial agents by inhibiting efflux pumps . At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures and organ systems. Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For example, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader biochemical effects.

Transport and Distribution

The transport and distribution of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde within cells and tissues are critical for understanding its pharmacokinetics and overall impact. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity. The distribution patterns can also affect the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the cell membrane, where it can interact with membrane proteins and influence their function

属性

IUPAC Name |

1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMQRBHRVRZUIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364104 |

Source

|

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-28-9 |

Source

|

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)